Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-13-5-8-16(9-6-13)17-12-27-19(21(23)26-4)20(17)28(24,25)22-18-10-7-14(2)11-15(18)3/h5-12,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGJRTJXZRKUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=C(C=C3)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that exhibits significant biological activity, particularly in medicinal chemistry and related fields. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Structural Characteristics
The compound features a thiophene ring, a sulfamoyl group, and multiple aromatic rings, which contribute to its stability and reactivity. Its molecular formula is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 415.5 g/mol. The presence of the methyl ester functional group enhances its solubility in various solvents, making it suitable for biological assays.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding : The sulfamoyl group can form hydrogen bonds with biological macromolecules.
- π-π Interactions : The aromatic rings can engage in π-π stacking interactions with nucleic acids or proteins.
- Enzyme Modulation : The compound may modulate enzyme activity by binding to active sites or allosteric sites.
Biological Activity
Research indicates that compounds with similar structural features have shown promise in various biological activities:
- Antimicrobial Activity : Some studies suggest that this compound exhibits significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anticancer Potential : Preliminary studies indicate that it may have anticancer effects by disrupting cellular processes in cancer cells.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways.
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is crucial.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | Contains a methyl group on the phenyl ring | Different substitution pattern affects reactivity |
| Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methoxyphenyl)thiophene-2-carboxylate | Features an ethyl group and methoxy substitution | Enhanced solubility due to methoxy group |
| Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | Contains halogen substituents | Potential for increased biological activity due to electronegative substituents |
Case Studies and Research Findings
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics .
- Anticancer Activity : In vitro assays indicated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting potential as a lead compound for anticancer drug development .
- Inflammatory Response Modulation : Research has shown that the compound may reduce inflammatory markers in cell-based assays, indicating its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Findings from Comparisons :
Substituent Effects on Molecular Weight :
- The target compound (415.53 g/mol) has a higher molecular weight than G225-0033 (357.4 g/mol) and G225-0002 (311.38 g/mol) due to the bulkier 2,4-dimethylphenyl group and additional 4-methylphenyl substitution .
- Chlorine and methylthio groups in the compound increase molecular weight (412.93 g/mol) despite a simpler sulfonyl group .
G225-0002: The absence of 2,4-dimethyl substitution reduces steric hindrance, which may improve binding affinity in biological systems . Compound: The electron-withdrawing chloro group and sulfur-containing methylthio substituent could influence redox properties and metabolic stability .
Functional Group Diversity :
- Sulfamoyl-linked aromatic systems (target compound, G225-0033, G225-0002) contrast with sulfonyl and methylthio groups in , highlighting the versatility of thiophene-2-carboxylate derivatives in medicinal and agrochemical applications .
For example, compound 10h (a PPARβ/δ antagonist) shares a sulfamoyl-thiophene core but includes a methoxy and isopentylamino group, emphasizing the role of substituents in modulating receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
